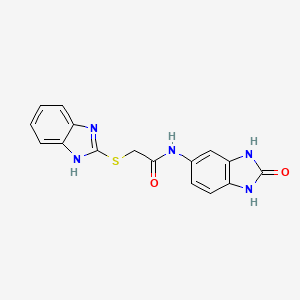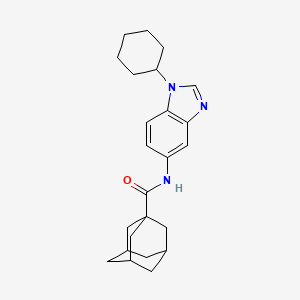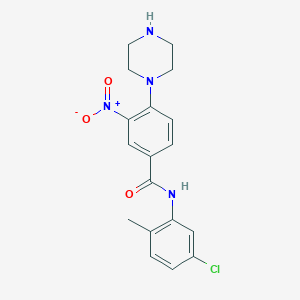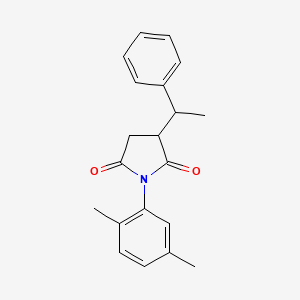
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
描述
Ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate, also known as EMPC, is a pyrazole derivative that has been the subject of significant scientific research due to its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects, making it an interesting target for further investigation.
作用机制
The exact mechanism of action of ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB signaling pathway, and induce apoptosis in cancer cells. Additionally, ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One advantage of using ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. Additionally, ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. One limitation is the lack of understanding of its exact mechanism of action.
未来方向
There are several future directions for research on ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further investigation into its anti-inflammatory and antioxidant properties may lead to the development of new therapies for inflammatory diseases such as arthritis. Finally, the development of novel ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate derivatives may lead to the discovery of compounds with even greater therapeutic potential.
科学研究应用
Ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. Its anti-inflammatory properties have been demonstrated in several studies, where it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. Additionally, ethyl 3-amino-5-(4-methoxyphenyl)-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-28-21(26)18-19(15-9-11-16(27-2)12-10-15)24(23-20(18)22)17(25)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHWDUFZSFTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-carboxylic acid, 3-amino-5-(4-methoxyphenyl)-1-(2-phenylacetyl)-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4194998.png)

![6-amino-4-[2,4-dimethyl-5-(1-pyrrolidinylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4195017.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-1-naphthyl-3-phenylpropanamide](/img/structure/B4195037.png)

![ethyl 5-acetyl-2-({[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4195057.png)
![N-[4-(aminosulfonyl)benzyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4195068.png)
![N-(2-ethoxyphenyl)-4-(methylthio)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4195069.png)
![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4195085.png)

![4-(4-benzyl-1-piperazinyl)-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4195098.png)
![3-methyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4195105.png)
![N-({5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B4195109.png)